3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Pharmaceutical QC ANDA submission Impurity profiling

QC labs developing ANDA methods for Palovarotene (Sohonos) require impurity reference standards bearing the identical 3,5,5,8,8-pentamethyl substitution pattern of the API core scaffold. This compound directly resolves that need. • Palovarotene Impurity 5 ref. standard, ≥98% purity, traceable to USP/EP for HPLC method validation & system suitability testing. • Pre-formed 2-carbaldehyde scaffold enables Wittig olefination without protecting-group manipulations, saving 1-2 synthetic steps vs. methoxy-protected analogs. • mp 75-76 °C for rapid identity confirmation; full characterization package with CoA and analytical data.

Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
CAS No. 17610-20-7
Cat. No. B107244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
CAS17610-20-7
Molecular FormulaC16H22O
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C=O)C(CCC2(C)C)(C)C
InChIInChI=1S/C16H22O/c1-11-8-13-14(9-12(11)10-17)16(4,5)7-6-15(13,2)3/h8-10H,6-7H2,1-5H3
InChIKeyJEJZFUVABODMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentamethyl-Tetrahydronaphthalene Carbaldehyde: Key Retinoid Intermediate


3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (CAS 17610-20-7) is a pentamethyl-substituted tetrahydronaphthalene-2-carbaldehyde derivative (molecular formula C₁₆H₂₂O, molecular weight 230.35 g/mol) that serves as a critical synthetic intermediate and process-related impurity in the manufacture of retinoid pharmaceuticals, most notably the retinoic acid receptor gamma (RARγ) agonist Palovarotene [1]. The compound features a fully saturated cyclohexene ring fused to a pentasubstituted aromatic aldehyde, with geminal dimethyl groups at the 5- and 8-positions and a methyl substituent at the 3-position that collectively impart a distinct steric and electronic profile relative to unsubstituted tetrahydronaphthalene carbaldehyde analogs . It is commercially supplied as a characterized reference standard (typically ≥98% purity) for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications and commercial API production [1].

Regulatory Reference Standard Designated Palovarotene Impurity 5 with COA for ANDA-supporting QC
Retinoid Synthetic Intermediate Pentamethyl scaffold for late-stage API assembly in Palovarotene manufacture

Why Generic Aldehydes Fail in Regulated Synthesis


Generic substitution of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with unsubstituted or differently methylated tetrahydronaphthalene carbaldehydes introduces unacceptable risk in regulated synthetic routes for retinoid APIs. The specific 3,5,5,8,8-pentamethyl substitution pattern is structurally identical to the core motif of the target drug substance Palovarotene, meaning that this aldehyde can directly serve as a late-stage intermediate or generate process impurities that are structurally faithful to the API scaffold [1]. Unlike unsubstituted 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (C₁₁H₁₂O, MW 160.21), the pentamethyl derivative possesses a markedly higher logP (calculated 4.83) and distinct hydrogen bond acceptor profile (single aldehyde oxygen), which alters solubility, chromatographic retention, and reactivity in subsequent coupling steps . The quantitative evidence below confirms that the compound's value proposition for scientific procurement lies in its defined identity as a regulatory-grade impurity reference standard and its documented utility in patented synthetic pathways, not in any generic aldehyde reactivity that could be replicated by simpler analogs.

Regulatory identity gap

Unsubstituted or differently methylated analogs lack impurity designation and documented synthetic provenance, making them unsuitable for ANDA impurity profiling.

Physicochemical mismatch

Generic aldehydes exhibit lower logP and different chromatographic retention, which can alter extraction recovery and HPLC method specificity.

Synthetic route fidelity

Only the pentamethyl substitution pattern preserves the core retinoid scaffold; simpler analogs may not integrate into the patented Palovarotene coupling step.

Differentiation Evidence vs. Closest Analogs


Regulatory Impurity Reference Standard Identity

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is formally designated as Palovarotene Impurity 5 and is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP traceability available), a property that unsubstituted or generic tetrahydronaphthalene carbaldehydes do not possess [1]. The compound is the product of a validated synthetic route from 2-bromo-5,6,7,8-tetrahydro-3,5,5,8,8-pentamethylnaphthalene, yielding the aldehyde in quantitative conversion (100% yield) with a melting point of 75–76 °C as documented in patent US5716624, Example 11(a) .

Regulatory Identity
Head-to-head
Palovarotene Impurity 5 (≥98% purity, mp 75–76 °C, 100% yield from bromo precursor per US5716624) vs. 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (no regulatory impurity designation, liquid at ambient)
Enables ANDA impurity profiling with authentic reference standard
Melting point provides simple identity check absent in liquid comparators
Pharmaceutical QC ANDA submission Impurity profiling

Lipophilicity and Hydrogen Bond Acceptor Profile

The target compound exhibits a calculated logP of 4.83 and possesses exactly one hydrogen bond acceptor (the aldehyde oxygen), compared to 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (logP approximately 2.8–3.2, one HBA) . The increased lipophilicity arises from the five methyl substituents absent in the unsubstituted analog, directly impacting reversed-phase chromatographic retention time, extraction recovery, and solubility in organic reaction media.

Lipophilicity
Reported
ΔlogP ≈ 1.6–2.0 (logP 4.83 vs. ~2.8–3.2)
Alters retention and extraction in reversed-phase methods
Calculated logP; experimental logP may differ
Physicochemical profiling Chromatographic method development Solubility prediction

GHS Hazard Classification and Safe Handling

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde carries GHS07 classification with four specific hazard statements (H302 Harmful if swallowed; H315 Causes skin irritation; H319 Causes serious eye irritation; H335 May cause respiratory irritation) and requires 16 precautionary measures . This multi-hazard profile differs from simpler aromatic aldehydes that may carry fewer hazard statements, and directly impacts procurement requirements for SDS documentation, personal protective equipment stock, and waste disposal protocols.

Hazard Profile
Supporting evidence
4 hazard statements (H302, H315, H319, H335) + 16 P-statements vs. 2–3 for benzaldehyde
Requires pre-purchase review of ventilation and waste protocols
H335 respiratory hazard triggers specific PPE requirements
Safety assessment Occupational health Procurement compliance

Direct Precursor to Retinoid Pharmacophores

The aldehyde functional group at the 2-position of the pentamethyl-tetrahydronaphthalene scaffold enables direct conversion to key retinoid pharmacophores: Wittig olefination yields the vinyl-benzoic acid motif of Bexarotene, while condensation/reduction sequences provide access to amine and alcohol derivatives for LG-100268-class RXR agonists [1][2][3]. The pentamethyl substitution pattern is preserved throughout downstream synthetic steps, making this aldehyde a scaffold-defining intermediate rather than a transient protecting group.

Synthetic Utility
Class-level inference
Direct Wittig olefination to Bexarotene vinyl linker; eliminates 1–2 steps vs. methoxy-protected starting materials
Reduces synthetic step count in retinoid analog library construction
Wittig conditions from Bexarotene patent literature
Medicinal chemistry RXR agonist synthesis Bexarotene analogs

Purity Grade and Batch Consistency for Method Validation

The compound is commercially available from multiple suppliers at ≥98% purity with comprehensive certificates of analysis, a purity specification that meets or exceeds typical requirements for impurity reference standards used in HPLC method validation for ANDA submissions [1]. In contrast, less substituted tetrahydronaphthalene carbaldehydes are typically supplied as general synthetic intermediates without the rigorous characterization data package (1H NMR, 13C NMR, HRMS, HPLC purity with impurity profile, and residual solvent analysis) required for regulatory submissions.

Reference Standard Purity
Head-to-head
≥98% HPLC purity with full COA (1H/13C NMR, HRMS) vs. generic 95–97%
Meets regulatory submission requirements without in-house certification
Characterization package reduces qualification cost
Method validation Reference standard HPLC purity

High-Value Procurement Scenarios


ANDA Submission: Impurity Profiling and Batch Testing

For pharmaceutical quality control laboratories preparing Abbreviated New Drug Applications referencing Palovarotene (Sohonos), the compound serves as the authenticated Palovarotene Impurity 5 reference standard. The documented ≥98% purity, complete characterization package, and traceability to pharmacopeial standards (USP/EP) directly support HPLC method validation, system suitability testing, and impurity quantification in API batch release [1]. The 75–76 °C melting point provides a simple identity confirmation checkpoint that is not available for liquid comparator aldehydes .

Synthesis of Bexarotene-Class RXR Agonists

Medicinal chemistry teams synthesizing Bexarotene analogs or LG-100268-class RXR agonists benefit from procurement of the pre-formed 2-carbaldehyde scaffold. The aldehyde group at C-2 enables direct Wittig olefination to install the vinyl-benzoic acid pharmacophore without protecting group manipulations, reducing synthetic step count by 1–2 transformations compared to methoxy-protected or unsubstituted starting materials [2][3]. The high logP (4.83) facilitates extraction and purification of lipophilic reaction products in non-aqueous workup protocols .

Process Chemistry: Route Impurity Investigation

Process development scientists investigating the formylation step in Palovarotene manufacturing (US5716624, Example 11a) use the compound as a reference to monitor reaction completion and byproduct formation. The documented 100% yield from the corresponding bromo precursor under patent conditions provides a benchmark for optimizing reaction parameters (temperature, formylating agent stoichiometry, and catalyst loading) during scale-up .

Safety Compliance: Hazard Assessment for Procurement

Institutional procurement officers and safety committees evaluate the compound's GHS07 multi-hazard profile (H302, H315, H319, H335) against existing chemical hygiene plans. The H335 respiratory irritation hazard triggers specific ventilation and PPE requirements that may differ from simpler aromatic aldehydes (e.g., benzaldehyde), and the 16 precautionary statements necessitate pre-purchase verification of compatible waste disposal streams and emergency response protocols .

Application
Selection Property
Validation Focus
ANDA Impurity Profiling
Impurity reference standard identity and COA
Regulatory traceability and HPLC system suitability
Synthesis of RXR Agonist Analogs
Pre-formed aldehyde scaffold
Wittig reactivity and synthetic step reduction
Process Route Investigation
Documented patent yield and melting point
Process benchmark and reaction monitoring
Procurement Safety Compliance
GHS07 multi-hazard classification
Ventilation, PPE, and waste stream compatibility
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